Cas no 2007908-48-5 (Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate)
Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
- AX8326503
- CCOC(=O)c1cnc(SC)nc1NN(CC=C)C(=O)OC(C)(C)C
-
- Inchi: 1S/C16H24N4O4S/c1-7-9-20(15(22)24-16(3,4)5)19-12-11(13(21)23-8-2)10-17-14(18-12)25-6/h7,10H,1,8-9H2,2-6H3,(H,17,18,19)
- InChI Key: NIWFHQAQSBSZND-UHFFFAOYSA-N
- SMILES: S(C)C1=NC=C(C(=O)OCC)C(=N1)NN(CC=C)C(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 470
- XLogP3: 3.9
- Topological Polar Surface Area: 119
Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM251055-1g |
Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate |
2007908-48-5 | 95% | 1g |
$415 | 2021-08-04 | |
| Chemenu | CM251055-5g |
Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate |
2007908-48-5 | 95% | 5g |
$1246 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E77750-250mg |
Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate |
2007908-48-5 | 98% | 250mg |
¥3032.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E77750-1g |
Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate |
2007908-48-5 | 98% | 1g |
¥4822.0 | 2023-09-07 | |
| Alichem | A089005721-5g |
Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate |
2007908-48-5 | 95% | 5g |
$1407.00 | 2023-09-02 | |
| Alichem | A089005721-10g |
Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate |
2007908-48-5 | 95% | 10g |
$1969.80 | 2023-09-02 | |
| Alichem | A089005721-25g |
Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate |
2007908-48-5 | 95% | 25g |
$3316.50 | 2023-09-02 | |
| Chemenu | CM251055-1g |
Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate |
2007908-48-5 | 95% | 1g |
$415 | 2023-02-02 | |
| Chemenu | CM251055-5g |
Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate |
2007908-48-5 | 95% | 5g |
$1246 | 2023-02-02 | |
| Crysdot LLC | CD00005941-1g |
Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate |
2007908-48-5 | 97% | 1g |
$440 | 2024-07-19 |
Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
Research Brief on Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate (CAS: 2007908-48-5)
Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate (CAS: 2007908-48-5) is a specialized pyrimidine derivative that has garnered significant attention in recent medicinal chemistry research due to its potential as a key intermediate in the synthesis of bioactive molecules. This compound belongs to the class of hydrazinylpyrimidine carboxylates, which are known for their versatile applications in drug discovery, particularly in the development of kinase inhibitors and antiviral agents. The presence of both tert-butoxycarbonyl (Boc) and allyl protecting groups, along with the methylthio and carboxylate functionalities, makes this molecule a valuable scaffold for further chemical modifications.
Recent studies have focused on the synthetic utility of this compound in constructing complex heterocyclic systems. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application as a precursor for novel pyrazolo[3,4-d]pyrimidine derivatives, which showed promising activity against cyclin-dependent kinases (CDKs). The Boc-protected hydrazine moiety serves as a crucial handle for subsequent N-N bond formation reactions, while the ethyl ester group allows for further derivatization through hydrolysis or transesterification.
From a structural perspective, the compound's molecular architecture (C16H24N4O4S) features multiple points for structural diversification. The allyl group offers potential for click chemistry applications, while the methylthio substituent at the 2-position can be readily oxidized to sulfone or displaced by nucleophiles. These characteristics have made it particularly valuable in fragment-based drug discovery approaches, as evidenced by its inclusion in several recent kinase inhibitor development programs.
In terms of biological activity, derivatives synthesized from this scaffold have shown interesting pharmacological profiles. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that analogs derived from this intermediate exhibited selective inhibition of FLT3 tyrosine kinase, with IC50 values in the low micromolar range. The researchers attributed this activity to the compound's ability to adopt a conformation that effectively occupies the ATP-binding pocket of the kinase.
The synthetic accessibility of this compound has also been improved through recent methodological advances. A 2023 paper in Organic Process Research & Development described an optimized large-scale preparation route starting from commercially available 2-methylthio-4-chloropyrimidine-5-carboxylate, achieving an overall yield of 68% with excellent purity (>99% by HPLC). This development has made the material more accessible for medicinal chemistry programs and has reduced production costs significantly.
Looking forward, research directions for this compound appear to be focusing on three main areas: (1) development of more efficient synthetic routes and purification methods, (2) exploration of its utility in diversity-oriented synthesis for compound library generation, and (3) evaluation of its direct biological activities and those of its derivatives against emerging therapeutic targets. Several pharmaceutical companies have included this scaffold in their proprietary compound collections, suggesting its continued importance in drug discovery efforts.
In conclusion, Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate represents a versatile and pharmacologically relevant building block in modern medicinal chemistry. Its unique combination of protective groups and reactive handles, coupled with recent synthetic advancements, positions it as a valuable tool for researchers developing new therapeutic agents, particularly in the areas of kinase inhibition and antiviral therapy.
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